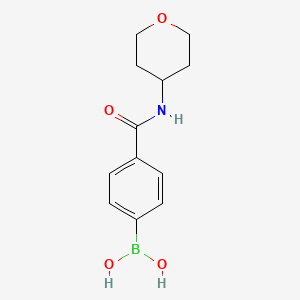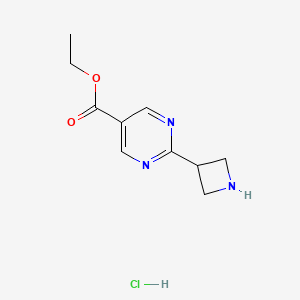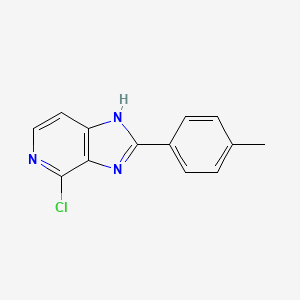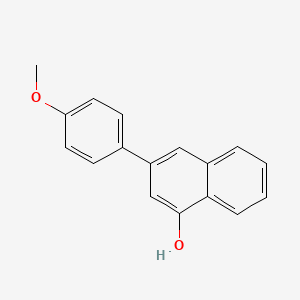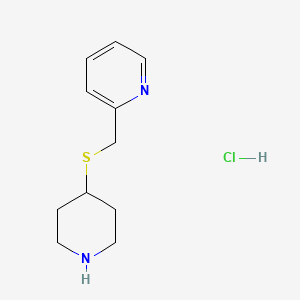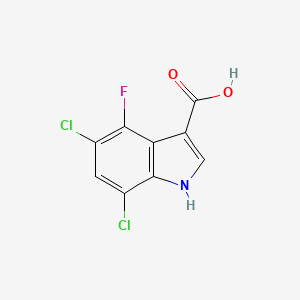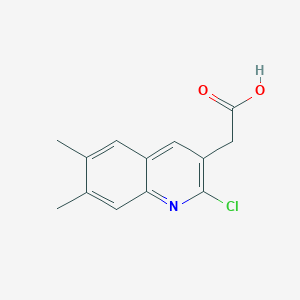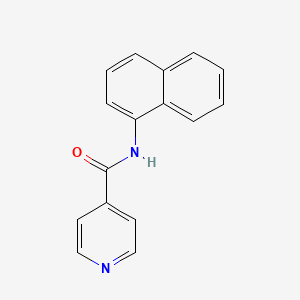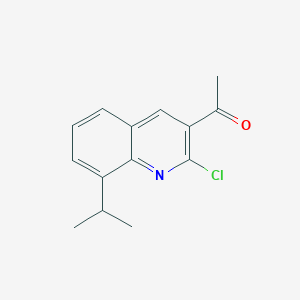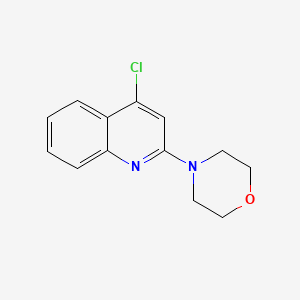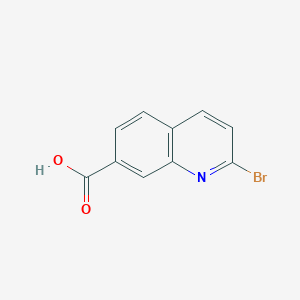
2-((3-Bromopropyl)thio)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromopropyl)thio)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 2-((3-Bromopropyl)thio)pyrimidin-4-ol typically involves the reaction of 2-thiopyrimidine derivatives with 3-bromopropyl reagents. One common method includes the nucleophilic substitution reaction where 2-thiopyrimidine is treated with 3-bromopropanol under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((3-Bromopropyl)thio)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures under specific conditions.
Scientific Research Applications
2-((3-Bromopropyl)thio)pyrimidin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((3-Bromopropyl)thio)pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular pathways and targets may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
2-((3-Bromopropyl)thio)pyrimidin-4-ol can be compared with other similar compounds such as:
2-Thiopyrimidine: A precursor in the synthesis of this compound.
3-Bromopropanol: Another precursor used in the synthesis.
Pyrimidine Derivatives: Compounds with similar structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioether linkage, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H9BrN2OS |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2-(3-bromopropylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2OS/c8-3-1-5-12-7-9-4-2-6(11)10-7/h2,4H,1,3,5H2,(H,9,10,11) |
InChI Key |
PIGLGWQCYGCKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)SCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


